Cas no 2137135-02-3 ((4R)-4-amino-1-cyclopropylpentan-3-one)

(4R)-4-amino-1-cyclopropylpentan-3-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-798460
- 2137135-02-3
- (4R)-4-amino-1-cyclopropylpentan-3-one
-
- Inchi: 1S/C8H15NO/c1-6(9)8(10)5-4-7-2-3-7/h6-7H,2-5,9H2,1H3/t6-/m1/s1
- InChI Key: WSYAPSCAFGGRFL-ZCFIWIBFSA-N
- SMILES: O=C([C@@H](C)N)CCC1CC1
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.1Ų
(4R)-4-amino-1-cyclopropylpentan-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798460-0.5g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 0.5g |
$1084.0 | 2025-02-21 | |
Enamine | EN300-798460-0.1g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 0.1g |
$993.0 | 2025-02-21 | |
Enamine | EN300-798460-1.0g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 | |
Enamine | EN300-798460-5.0g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 5.0g |
$3273.0 | 2025-02-21 | |
Enamine | EN300-798460-0.25g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 0.25g |
$1038.0 | 2025-02-21 | |
Enamine | EN300-798460-2.5g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 2.5g |
$2211.0 | 2025-02-21 | |
Enamine | EN300-798460-0.05g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
Enamine | EN300-798460-10.0g |
(4R)-4-amino-1-cyclopropylpentan-3-one |
2137135-02-3 | 95.0% | 10.0g |
$4852.0 | 2025-02-21 |
(4R)-4-amino-1-cyclopropylpentan-3-one Related Literature
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on (4R)-4-amino-1-cyclopropylpentan-3-one
(4R)-4-Amino-1-Cyclopropylpentan-3-One: A Comprehensive Overview
The compound with CAS No. 2137135-02-3, commonly referred to as (4R)-4-amino-1-cyclopropylpentan-3-one, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropyl group attached to the pentanone backbone, along with an amino group at the 4R position. The stereochemistry at the 4R position plays a crucial role in determining its physical and chemical properties, as well as its biological activity.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of (4R)-4-amino-1-cyclopropylpentan-3-one. One notable approach involves the use of asymmetric catalysis, which allows for the selective formation of the desired enantiomer. This method not only enhances the yield but also ensures high enantioselectivity, making it a preferred route for large-scale production. The incorporation of a cyclopropyl group into the molecule introduces unique electronic and steric effects, which are critical for its biological activity.
From a pharmacological perspective, (4R)-4-amino-1-cyclopropylpentan-3-one has been extensively studied for its potential therapeutic applications. Recent studies have highlighted its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The amino group at the 4R position is believed to play a pivotal role in interacting with target proteins, thereby influencing the compound's bioavailability and efficacy.
The cyclopropyl group in this compound also contributes to its stability and lipophilicity, which are essential properties for drug candidates. Researchers have employed computational modeling techniques to predict the binding affinity of (4R)-4-amino-1-cyclopropylpentan-3-one to various receptors, providing valuable insights into its mechanism of action. These studies have revealed that the compound exhibits selective binding to specific G-protein coupled receptors (GPCRs), making it a promising candidate for drug development.
In addition to its pharmacological applications, (4R)-4-amino-1-cyclopropylpentan-3-one has also found utility in materials science. Its unique structure makes it an ideal candidate for use in polymer synthesis, where it can serve as a building block for constructing advanced materials with tailored properties. The integration of a cyclopropyl group into polymer backbones has been shown to enhance mechanical strength and thermal stability, opening new avenues for industrial applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of (4R)-4-amino-1-cyclopropylpentan-3-one to reduce production costs and improve scalability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from laboratory studies to clinical trials. The compound's ability to target multiple therapeutic areas underscores its potential as a versatile molecule with wide-ranging applications.
In conclusion, (4R)-4-amino-1-cyclopropylpentan-3-one (CAS No. 2137135-02-3) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with recent breakthroughs in synthetic methods and biological studies, positions it as a promising candidate for future drug development and material science innovations.
2137135-02-3 ((4R)-4-amino-1-cyclopropylpentan-3-one) Related Products
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)




